2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring Imidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with a carboxylic acid derivative, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .
Scientific Research Applications
2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, known for its role in enzyme active sites.
Imidazole-4-acetic acid: A derivative with similar structural features but different biological activity.
2-Methylimidazole: A simpler imidazole derivative used in various chemical applications.
Uniqueness
2-(Aminomethyl)-1,5-dimethyl-1H-imidazole-4-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
756476-79-6 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1,5-dimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(7(11)12)9-5(3-8)10(4)2/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
FBZNFCOAYAXCCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)CN)C(=O)O |
Origin of Product |
United States |
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